2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Overview
Description
The compound “2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole ring and an imidazopyridine ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and imidazopyridine rings, along with an amino group and a hydroxyl group. These functional groups could potentially form hydrogen bonds and other interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino and hydroxyl groups, which are nucleophilic and could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and hydroxyl groups could enhance its solubility in water .Scientific Research Applications
Summary of Application:
ANFF-1 exhibits a relatively high density (1.782 g/mL) and a low melting point (100 °C). These properties make it attractive for use as a secondary explosive, oxidizer, and melt-castable explosive. It shares structural similarities with another heterocyclic energetic compound, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF), and may serve as an alternative to BNFF in certain weapon applications .
Experimental Procedure:
Results:
ANFF-1 was successfully synthesized using both methods. The compound’s properties make it a promising candidate for applications in high-energy density materials .
Anticancer Evaluation
Summary of Application:
ANFF-1 derivatives were evaluated for their anticancer activity against HeLa, HCT-116, and MCF-7 human tumor cell lines. Researchers aimed to understand the influence of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on anti-tumor activity .
Results:
The study aimed to correlate the structure of ANFF-1 derivatives with their anticancer activity. Further research is needed to fully understand the compound’s potential in cancer treatment .
AKT Kinase Inhibition
Results:
These applications highlight ANFF-1’s versatility and potential impact across different scientific domains. Further research and experimentation are essential to fully explore its capabilities and optimize its use in various contexts. If you need more information or have additional questions, feel free to ask! 😊🔬🌟
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6O2/c1-2-17-7-4(18)3-13-8(11)5(7)14-10(17)6-9(12)16-19-15-6/h3,18H,2H2,1H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKAFLLLVPMZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2O)Cl)N=C1C3=NON=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728526 | |
Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |
CAS RN |
842149-46-6 | |
Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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